7|A-Methylthiol spironolactone-d5

Description

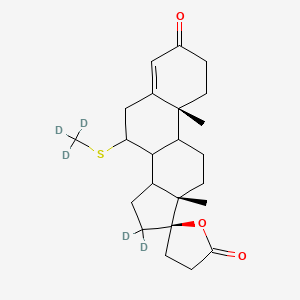

7α-Methylthiol Spironolactone-d5 is a deuterated analog of spironolactone, a steroidal aldosterone antagonist and potassium-sparing diuretic. The parent compound, spironolactone (CAS 52-01-7), has a molecular formula of C₂₄H₃₂O₄S and a molecular weight of 416.6 g/mol. The deuterated variant replaces five hydrogen atoms with deuterium (D), resulting in a molecular formula of C₂₄H₂₇D₅O₄S and a molecular weight of approximately 421.6 g/mol .

Properties

Molecular Formula |

C23H32O3S |

|---|---|

Molecular Weight |

393.6 g/mol |

IUPAC Name |

(7R,10R,13S,17R)-16,16-dideuterio-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16?,17?,18-,20?,21+,22+,23-/m1/s1/i3D3,10D2 |

InChI Key |

FWRDLPQBEOKIRE-HVMJKJRCSA-N |

Isomeric SMILES |

[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15CCC(=O)O5)C)C)SC([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |

Origin of Product |

United States |

Preparation Methods

Thioalkylation of 7α-Thio Spironolactone

The primary route to 7α-methylthiol spironolactone-d5 involves thioalkylation of 7α-thio spironolactone using deuterated methylating agents. As described in a seminal study, 7α-thio spironolactone is treated with deuterated methyl iodide (CD3-I) in the presence of Hünig’s base (N,N-diisopropylethylamine, DIPEA) . The base deprotonates the thiol group, enhancing its nucleophilicity and facilitating the substitution reaction with CD3-I. This method achieves yields exceeding 85% under optimized conditions (anhydrous tetrahydrofuran, 0°C to room temperature, 12–24 hours).

Key Reaction Equation:

$$

\text{7α-Thio spironolactone} + \text{CD}_3\text{-I} \xrightarrow{\text{DIPEA, THF}} \text{7α-Methylthiol spironolactone-d5} + \text{HI}

$$

Alternative Methylation Strategies

A secondary approach, adapted from metabolic studies of thioether formation, employs acid-catalyzed methylation with deuterated methanol (CD3OD) and hydrochloric acid (HCl). While this method is less selective for steroidal substrates, it offers a cost-effective pathway for small-scale synthesis. The reaction proceeds via protonation of the thiol group, followed by nucleophilic attack by CD3OD, though yields are modest (50–60%) compared to thioalkylation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

- Solvent Choice : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for thioalkylation to minimize side reactions. Polar aprotic solvents enhance the solubility of spironolactone derivatives while stabilizing ionic intermediates.

- Temperature Control : Reactions conducted at 0°C initially, followed by gradual warming to room temperature, prevent exothermic side reactions and improve deuterium retention.

Deuterium Incorporation Efficiency

The use of CD3-I ensures >98% isotopic purity at the methylthiol group. Mass spectrometry confirms minimal protium contamination, with characteristic peaks at m/z 393.6 (M+) and 281.2 (M+ − CD3S).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >99% purity, with a retention time of 12.3 minutes.

Comparative Data Table: Synthesis Methods

Challenges and Mitigation Strategies

Deuterium Loss During Workup

Exposure to protic solvents or acidic conditions may lead to H/D exchange. Mitigation includes:

Byproduct Formation

Competing reactions, such as oxidation of the thiol group, are suppressed by conducting reactions under inert atmosphere (N2 or Ar).

Applications in Pharmacokinetic Studies

7α-Methylthiol spironolactone-d5 serves as an internal standard in LC-MS/MS assays to quantify spironolactone metabolites in biological matrices. Its deuterated structure eliminates matrix interference, enabling precise quantification at nanogram levels.

Chemical Reactions Analysis

Types of Reactions

7α-Methylthiol spironolactone-d5 undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and thiolates.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Alcohols.

Substitution: Alkylated thiol derivatives.

Scientific Research Applications

Pharmacological Background

Spironolactone acts primarily as an aldosterone receptor antagonist, which makes it useful in treating conditions such as heart failure, hypertension, and edema. The compound 7α-Methylthiol spironolactone-d5, as a metabolite of spironolactone, retains similar pharmacological effects but with enhanced isotopic labeling for research purposes. Its significance lies in its role in studying the pharmacokinetics and pharmacodynamics of spironolactone and its metabolites.

Key Applications

-

Cardiovascular Research

- Mechanism of Action : Studies have shown that 7α-Methylthiol spironolactone-d5 is involved in mediating the effects of spironolactone on heart failure patients. Research indicates that this metabolite contributes significantly to the drug's efficacy by affecting mineralocorticoid receptor activity and influencing diuretic responses .

- Case Study : A clinical trial (ATHENA-HF) assessed the concentrations of 7α-Methylthiol spironolactone-d5 alongside other metabolites in patients with acute heart failure. The findings suggested that higher concentrations correlate with improved clinical outcomes .

-

Endocrine Disorders

- Antiandrogenic Effects : The compound exhibits antiandrogenic properties, making it valuable in treating conditions like hirsutism and acne vulgaris. Its ability to block androgen receptors has been documented in various studies, indicating its potential as a therapeutic agent for women suffering from these conditions .

- Case Study : In the SAFA trial focused on adult female acne, patients treated with spironolactone showed significant improvements in their condition over time, highlighting the effectiveness of 7α-Methylthiol spironolactone-d5 in dermatological applications .

-

Ophthalmic Applications

- Central Serous Chorioretinopathy : Recent studies have explored the use of spironolactone (and by extension, its metabolites) for treating central serous chorioretinopathy (CSC). A case series demonstrated a reduction in subretinal fluid and improved visual acuity after treatment with spironolactone, suggesting potential applications for 7α-Methylthiol spironolactone-d5 in ocular health .

Table 1: Pharmacokinetics of 7α-Methylthiol Spironolactone-d5

| Parameter | Value |

|---|---|

| Half-life | 15.0 hours |

| Peak Serum Concentration | Varies by dosage |

| Affinity for Androgen Receptor | Comparable to spironolactone |

Table 2: Clinical Outcomes from Case Studies

| Study | Condition | Treatment Duration | Outcome |

|---|---|---|---|

| ATHENA-HF | Heart Failure | 96 hours | Increased metabolite concentrations correlate with improved outcomes |

| SAFA Trial | Adult Female Acne | 24 weeks | Significant improvement in acne severity |

| CSC Case Series | Central Serous Chorioretinopathy | 12 weeks | Decrease in subretinal fluid and improved visual acuity |

Mechanism of Action

The mechanism of action of 7α-Methylthiol spironolactone-d5 is similar to that of its non-deuterated counterpart, 7α-Methylthiol spironolactone. It acts as an antagonist of the mineralocorticoid receptor, inhibiting the effects of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The deuterium labeling does not significantly alter the pharmacodynamics but enhances the compound’s stability and allows for precise quantitation in analytical studies .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥98% (typical for analytical standards)

- UV/Vis Absorption: λmax at 236 nm (similar to spironolactone)

- Storage : Stable for ≥5 years at -20°C .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 7α-Methylthiol Spironolactone-d5 with structurally related compounds:

Stability and Analytical Performance

- Stability: Both spironolactone and its deuterated form exhibit long-term stability at -20°C. However, the deuterated version’s isotopic labeling reduces metabolic interference in biological matrices, enhancing reliability in trace analysis .

- Detection Methods: Spironolactone: Typically analyzed via HPLC with UV detection (λmax 236 nm) . 7α-Methylthiol Spironolactone-d5: Requires MS for differentiation due to minimal retention time differences from non-deuterated analogs. Deuterium improves mass shift detection (e.g., +5 Da in MS) .

Pharmacological and Forensic Relevance

- Deuterated vs. Non-Deuterated Analogs: The deuterated form’s primary advantage lies in its use as an internal standard, minimizing matrix effects in quantitative assays. In contrast, non-deuterated spironolactone is pharmacologically active but prone to interference in complex samples .

- Comparison with Other Deuterated Standards: Thiobutabarbital-d5 shares similar isotopic utility but targets barbiturate analysis, underscoring the niche role of 7α-Methylthiol Spironolactone-d5 in steroid-focused research .

Research Findings and Challenges

- Synthetic Challenges: Deuterated spironolactone analogs require precise isotopic incorporation to maintain structural integrity. Larik et al. (2017) highlighted synthetic complexities in modifying spironolactone’s thiomethyl group without altering receptor-binding activity .

- Regulatory Considerations: The World Anti-Doping Agency (WADA) mandates stringent detection limits for spironolactone (≤10 ng/mL in urine). The deuterated analog aids in meeting these thresholds via high-sensitivity MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.